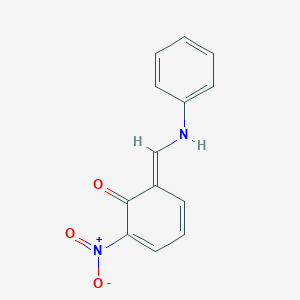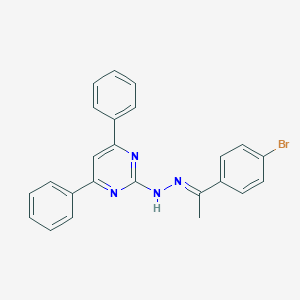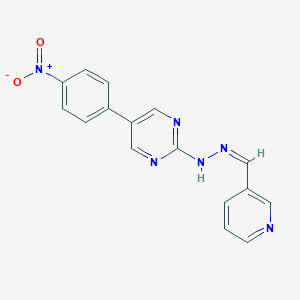
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one, also known as ANMC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. ANMC belongs to the class of organic compounds known as nitrophenols and is synthesized through a multistep process. In
作用機序
The mechanism of action of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This compound has been shown to increase the activity of superoxide dismutase (SOD) and catalase, two enzymes involved in the detoxification of ROS. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, as well as to inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, such as SOD and catalase.
実験室実験の利点と制限
One advantage of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one is its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. One limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one. One direction is the further investigation of its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is the investigation of its mechanism of action, as well as the identification of potential targets for this compound. Additionally, the development of more efficient synthesis methods for this compound could lead to increased availability and further research into its potential therapeutic applications. Finally, the investigation of the pharmacokinetics and toxicity of this compound could provide valuable information for its potential use in humans.
合成法
The synthesis of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one involves a multistep process. First, 2-nitrocyclohexanone is reacted with aniline in the presence of a base to form 2-anilinomethylidene-2-nitrocyclohexanone. This intermediate is then treated with a strong acid to form this compound. The yield of this compound is approximately 50%, and the purity can be improved through recrystallization.
科学的研究の応用
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
特性
分子式 |
C13H10N2O3 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H10N2O3/c16-13-10(5-4-8-12(13)15(17)18)9-14-11-6-2-1-3-7-11/h1-9,14H/b10-9+ |
InChIキー |
LYUBHXMDVPAFLX-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/C=C/2\C=CC=C(C2=O)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)NC=C2C=CC=C(C2=O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)NC=C2C=CC=C(C2=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)

![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)


![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)


